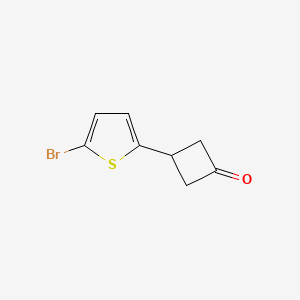

3-(5-Bromothiophen-2-yl)cyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

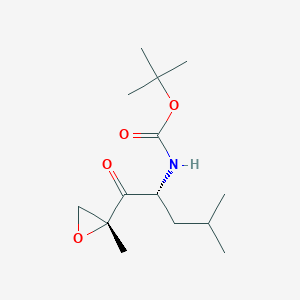

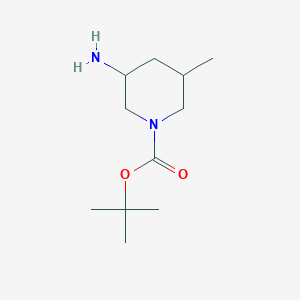

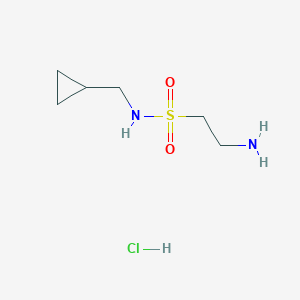

3-(5-Bromothiophen-2-yl)cyclobutan-1-one is an organic compound with the molecular formula C8H7BrOS and a molecular weight of 231.11 g/mol . It is a derivative of cyclobutanone, which is a type of ketone, and thiophene, a sulfur-containing heterocycle .

Molecular Structure Analysis

The crystal structure of a similar compound, a chalcone derivative (E)-3-(5-bromothiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one, has been determined using single crystal X-ray diffraction . This compound crystallizes in the monoclinic system and space group P21/n . The crystal packing is governed by C—H…O non-conventional hydrogen bond-type intermolecular interactions, forming extended zigzag chains related by 21 screw axes running along the [010] direction .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study focused on the synthesis and oxidant properties of novel ketonethiosemicarbazone derivatives starting from bromosalicylaldehyde and cyclobutane-containing compounds. This research aimed to examine the impact of these compounds on the levels of vitamins and malondialdehyde in rats, indicating their potential oxidative stress and free radical generation effects (Karatas, Koca, Kara, & Servi, 2006).

- Research on the selective arylation of tetrabromothiophene by cyclobutene-1,2-diylbisimidazolium preligand in palladium-catalyzed cross-coupling reactions showcased a novel approach for synthesizing arylated thiophenes. This study presents a synthetic kit for various arylated thiophenes, emphasizing the importance of cyclobutane derivatives in facilitating these reactions (Rahimi et al., 2011).

Biological Activities

- The antibacterial and antifungal activities of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones were explored, revealing that some synthesized compounds showed promising activities against various microorganisms. This study highlights the potential of bromothiophene derivatives in developing new antimicrobial agents (Sharma et al., 2022).

- The synthesis and evaluation of the spectral, antimicrobial, and anticancer activities of E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one demonstrate significant cytotoxic activity against certain cancer cell lines, suggesting potential therapeutic applications of such compounds (M et al., 2022).

Advanced Materials and Catalysis

- A study on gold(I)-catalyzed intermolecular [2+2] cycloadditions between allenamides and alkenes highlights the utility of cyclobutane derivatives in synthesizing highly substituted cyclobutane derivatives with complete regio- and stereocontrol. This research provides insights into the development of novel catalytic processes for constructing complex molecular architectures (Faustino et al., 2012).

Propiedades

IUPAC Name |

3-(5-bromothiophen-2-yl)cyclobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c9-8-2-1-7(11-8)5-3-6(10)4-5/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWUIPOBRXKCPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)

![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)

![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)